Cas no 1285537-03-2 (N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide)

N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide Chemical and Physical Properties
Names and Identifiers
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- N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide
- N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- F1092-0932
- N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
- 1285537-03-2
- AKOS002170022
- (E)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)-3-methyl-1H-pyrazole-5-carbohydrazide
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- Inchi: 1S/C15H18N4O3/c1-9-7-12(18-16-9)15(20)19-17-10(2)11-5-6-13(21-3)14(8-11)22-4/h5-8H,1-4H3,(H,16,18)(H,19,20)/b17-10+
- InChI Key: WQJAMJPKYVCVBO-LICLKQGHSA-N
- SMILES: O(C)C1=C(C=CC(/C(/C)=N/NC(C2C=C(C)NN=2)=O)=C1)OC
Computed Properties
- Exact Mass: 302.13789045g/mol
- Monoisotopic Mass: 302.13789045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.6Ų
- XLogP3: 2
N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1092-0932-4mg |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
1285537-03-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1092-0932-2μmol |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
1285537-03-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1092-0932-1mg |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
1285537-03-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1092-0932-25mg |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
1285537-03-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1092-0932-30mg |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
1285537-03-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1092-0932-40mg |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
1285537-03-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1092-0932-10μmol |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
1285537-03-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1092-0932-3mg |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
1285537-03-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1092-0932-10mg |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
1285537-03-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1092-0932-20mg |
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide |
1285537-03-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide Related Literature
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
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Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790
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3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
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Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
Additional information on N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide
Recent Advances in the Study of N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1285537-03-2)
The compound N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide (CAS: 1285537-03-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This hydrazide derivative, characterized by its unique pyrazole-carbohydrazide scaffold, has been the subject of several studies aimed at elucidating its pharmacological properties, mechanism of action, and potential as a lead compound for drug development.
Recent research has focused on the synthesis and structural optimization of this compound to enhance its bioactivity and pharmacokinetic properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that modifications to the dimethoxyphenyl and pyrazole moieties could significantly influence the compound's binding affinity to target proteins, particularly those involved in inflammatory pathways. The study highlighted the compound's potential as an inhibitor of key enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are critical targets in the treatment of chronic inflammatory diseases.
In addition to its anti-inflammatory properties, N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide has shown promising anticancer activity. A preclinical study conducted by researchers at the National Cancer Institute (2024) revealed that the compound induces apoptosis in several cancer cell lines, including breast and lung cancer, through the activation of the intrinsic mitochondrial pathway. The study also noted that the compound exhibits selective cytotoxicity, sparing normal cells, which underscores its potential as a targeted therapeutic agent.
Further investigations into the compound's mechanism of action have utilized advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided insights into the compound's interaction with specific amino acid residues in the active sites of target enzymes, facilitating the design of more potent analogs. For instance, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) reported the development of a series of derivatives with improved inhibitory activity against COX-2, achieving IC50 values in the low nanomolar range.
Despite these advancements, challenges remain in the clinical translation of N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide. Issues such as solubility, metabolic stability, and potential off-target effects need to be addressed through further structural optimization and in vivo studies. Ongoing research is also exploring the compound's potential in combination therapies, particularly with existing chemotherapeutic agents, to enhance efficacy and reduce resistance.
In conclusion, N'-(1E)-1-(3,4-dimethoxyphenyl)ethylidene-3-methyl-1H-pyrazole-5-carbohydrazide represents a promising candidate for the development of novel therapeutics in inflammation and oncology. Its unique chemical structure and multifaceted bioactivity profile make it a valuable subject for continued research. Future studies should focus on overcoming the current limitations and advancing the compound through preclinical and clinical trials to realize its full therapeutic potential.
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